molecular formula C17H23N3O3S B2740898 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-71-9

6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2740898
CAS RN: 864927-71-9
M. Wt: 349.45
InChI Key: DMMXXRSIPNMYTQ-UHFFFAOYSA-N
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Description

6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of compounds related to "6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide" is in the synthesis of novel heterocyclic compounds. These compounds have been synthesized to explore their potential antimicrobial activities. For instance, Abdel-rahman et al. (2002) conducted a study on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, demonstrating the versatility of thienopyridine derivatives in generating biologically active molecules (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, Al-Sehemi & Bakhite (2005) further expanded on this by synthesizing new heterocyclic compounds containing the cycloalka(e)thieno(2,3-b)pyridine moiety, showcasing the structural diversity achievable with these frameworks (Al‐Sehemi & Bakhite, 2005).

Antimicrobial Activity Studies

Another significant application is the evaluation of antimicrobial activities of these compounds. Azab et al. (2016) synthesized a series of linear dipeptide pyridine and macrocyclic pentaazapyridine candidates, assessing their potential as antimicrobial agents. This study highlights the biological potential of pyridine derivatives in addressing microbial resistance (Azab, Flefel, Sabry, & Amr, 2016). Flefel et al. (2018) also investigated the antimicrobial activities of some synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, further contributing to the field of antimicrobial research (Flefel, Alsafi, Alahmadi, & Amr, 2018).

Synthesis of Novel Pyrido and Thieno Derivatives

Further, research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds. Bakhite et al. (2005) explored the synthesis of these compounds, highlighting the synthetic versatility of thienopyridine derivatives in creating complex heterocyclic systems that can serve as precursors for further chemical modifications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Evaluation and QSAR Studies

Lastly, the synthesis and biological evaluation of 6-oxo-pyridine-3-carboxamide derivatives as antimicrobial and antifungal agents by El-Sehrawi et al. (2015) represent another application. They conducted 2D QSAR studies to understand the relationship between the molecular structure of these compounds and their biological activities, offering insights into the design of more effective antimicrobial agents (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).

properties

IUPAC Name

6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-10(21)20-8-7-12-13(9-20)24-17(14(12)15(18)22)19-16(23)11-5-3-2-4-6-11/h11H,2-9H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMXXRSIPNMYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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